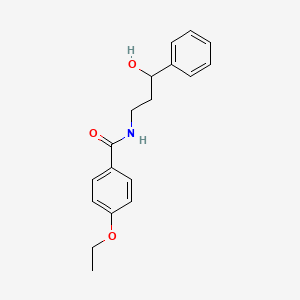

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamides, such as “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of this method offers several advantages including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide” can be analyzed using various techniques such as X-ray diffraction . Density functional theory (DFT) computations can be used to optimize molecular geometry . The charge transfer properties can be analyzed by frontier molecular orbital analysis .

Chemical Reactions Analysis

Benzamides, like “4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide”, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of benzoic acids and amines .

Scientific Research Applications

Synthesis and Characterization: 4EH3PPB can be synthesized using appropriate methods, and its structural parameters can be analyzed using X-ray diffraction techniques . The compound’s crystalline nature and functional groups can be studied to understand its properties.

Nonlinear Optical Properties: NLO crystals are essential for frequency conversion, laser technology, and optical switching. 4EH3PPB may exhibit third harmonic generation (THG) properties, making it suitable for NLO applications . The Z-scan technique can be used to analyze its THG behavior.

Antibacterial and Antioxidant Activities

While specific studies on 4EH3PPB are limited, related benzamide derivatives have been investigated for their biological activities:

Antibacterial Activity: N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide derivatives have shown moderate antibacterial activity against bacteria such as E. coli, K. pneumoniae, and S. aureus . Although direct evidence for 4EH3PPB is lacking, exploring its antibacterial potential could be worthwhile.

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name |

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-22-16-10-8-15(9-11-16)18(21)19-13-12-17(20)14-6-4-3-5-7-14/h3-11,17,20H,2,12-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHIEGTJKOURI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2395927.png)

![2-isopropyl-6-{[4-(3-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2395930.png)

![4-bromo-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B2395932.png)

![N-(4-chlorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2395943.png)

![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)

![Methyl 3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2395948.png)